3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
Description
This compound is a heterocyclic molecule featuring a pyridazin-4(1H)-one core substituted with a 3-fluorophenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 3-position. The oxadiazole moiety is further functionalized with a 3,5-dimethoxyphenyl group. The fluorine atom on the phenyl group may enhance metabolic stability, while the dimethoxy substituents could influence lipophilicity and binding affinity .
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4/c1-27-15-8-12(9-16(11-15)28-2)19-22-20(29-24-19)18-17(26)6-7-25(23-18)14-5-3-4-13(21)10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKHFYBXBKWCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the 3,5-dimethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the oxadiazole ring.
Formation of the pyridazinone core: This could involve the cyclization of a hydrazine derivative with a diketone or similar precursor.
Introduction of the fluorophenyl group: This might be achieved through a nucleophilic aromatic substitution or a similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the pyridazinone core.
Reduction: Reduction reactions could target the oxadiazole ring or the pyridazinone core.
Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The oxadiazole moiety has been associated with anticancer properties. Studies indicate that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting enzymes involved in DNA synthesis and repair. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inhibiting thymidylate synthase and histone deacetylases (HDAC) .
- Anti-inflammatory Properties : Preliminary research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and cyclooxygenase (COX) enzymes. This makes it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects against various pathogens. Its oxadiazole structure enhances its ability to disrupt microbial cell membranes, leading to increased permeability and cell death .
Material Science
The unique structural features of this compound allow it to be explored in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals could lead to applications in catalysis or as sensors in electronic devices.
Synthesis and Characterization
The synthesis of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. Key synthetic steps include:
- Formation of the oxadiazole ring via cyclization reactions.
- Coupling with the pyridazinone core using coupling agents under controlled conditions.
Table 1: Synthetic Routes and Conditions
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Heat, solvent (e.g., DMF) |
| 2 | Coupling | Base-catalyzed reaction |
| 3 | Purification | Column chromatography |
Case Study 1: Anticancer Evaluation
A study investigated the anticancer properties of similar oxadiazole derivatives. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting that the structural characteristics of oxadiazoles contribute to their bioactivity .
Case Study 2: Anti-inflammatory Mechanism
Research on related compounds indicated that they could inhibit COX enzymes effectively, leading to reduced inflammation in animal models . This supports the hypothesis that the compound may share similar mechanisms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it might interact with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Differences: The pyridazinone core in the target compound is less common in literature compared to pyrazolones () or chromenones (). Pyridazinones are known for cardiovascular and anti-inflammatory effects, whereas pyrazolones and chromenones are often explored for kinase inhibition .
Substituent Effects: The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, similar to fluorinated chromenones () . 3,5-Dimethoxyphenyl substituents could increase solubility relative to the coumarin-based analogs in , but may reduce membrane permeability compared to smaller halogenated groups .
For example, chromenone derivatives () exhibit IC₅₀ values in the nanomolar range against PI3K isoforms . Triazole-dithiocarbamate derivatives () demonstrate antifungal activity at 50–100 μg/mL, suggesting that the oxadiazole analog might require similar concentrations for efficacy .
Biological Activity
The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.39 g/mol. The structure features a pyridazinone core linked to an oxadiazole moiety and substituted with a dimethoxyphenyl group and a fluorophenyl group.
Antimicrobial Activity
Recent studies have shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| 3a | Bacillus cereus | 15 mm | |
| 3b | Staphylococcus aureus | 18 mm | |
| 3c | Escherichia coli | 10 mm |
The above table illustrates the effectiveness of various oxadiazole derivatives against specific bacterial strains. Notably, compounds similar to our target compound have shown promising results against gram-positive bacteria.
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and histone deacetylases (HDAC).
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(3-(3,5-Dimethoxyphenyl)... | HCT116 | 12.5 | |
| 3-(3-(3,5-Dimethoxyphenyl)... | MCF7 | 15.0 | |
| 3-(3-(3,5-Dimethoxyphenyl)... | HUH7 | 10.1 |
The data indicate that the compound exhibits significant cytotoxic activity against various cancer cell lines, particularly HUH7 liver carcinoma cells, where it outperformed standard chemotherapeutic agents like 5-Fluorouracil.
The biological activity of oxadiazoles can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds target enzymes critical for DNA synthesis and repair.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
- Membrane Disruption : Antimicrobial properties arise from disrupting bacterial membranes.
Case Studies
A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that introducing electron-withdrawing groups significantly improved anticancer activity by increasing lipophilicity and membrane permeability .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one?
Methodological Answer:
- Use a stepwise approach: First, synthesize the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carboxylic acid derivatives (e.g., 3,5-dimethoxybenzoyl chloride). Second, couple the oxadiazole moiety to the pyridazinone core using Pd-catalyzed cross-coupling or nucleophilic substitution under inert conditions .
- Monitor reaction progress via TLC or HPLC (e.g., ammonium acetate buffer at pH 6.5 for retention time stability) .
- Optimize solvent systems (e.g., DMF for polar intermediates, toluene for cyclization steps) and temperature gradients (80–120°C) to minimize byproducts .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
Q. What analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect degradation products (e.g., hydrolyzed oxadiazole) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for aryl-oxadiazoles) .
- Karl Fischer Titration : Monitor hygroscopicity, as moisture can destabilize the pyridazinone ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluorophenyl substituent in biological activity?
Methodological Answer:
- Comparative Synthesis : Prepare analogs with substituent variations (e.g., 4-fluorophenyl, 2,4-difluorophenyl) and test in bioassays (e.g., kinase inhibition) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Focus on π-π stacking (fluorophenyl vs. hydrophobic residues) and electrostatic effects .
- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Controlled Solubility Studies : Use shake-flask method at 25°C with HPLC quantification. Test solvents like DMSO (high polarity) vs. ethyl acetate (medium polarity) to identify micelle formation thresholds .
- Molecular Dynamics Simulations : Calculate solvation free energies (e.g., using GROMACS) to predict solvent-solute interactions .
- Data Reconciliation : Apply error-propagation models to account for impurities (e.g., residual DMF from synthesis) .
Q. What experimental designs are robust for studying environmental fate and ecotoxicological impacts?
Methodological Answer:
- Longitudinal Environmental Simulation : Use OECD Test Guideline 307: Aerobic/anaerobic soil metabolism studies over 100 days. Monitor degradation products via LC-MS/MS .
- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors (BCFs) using isotope-labeled analogs .
- QSPR Modeling : Relate molecular descriptors (e.g., logP, topological surface area) to biodegradation half-lives .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Experimental Replication : Repeat assays under identical conditions (e.g., cell line ATCC certification, serum batch consistency) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
